molecular formula C11H21N3O2 B11173892 (4-Ethylpiperazin-1-yl)(morpholin-4-yl)methanone

(4-Ethylpiperazin-1-yl)(morpholin-4-yl)methanone

Cat. No.: B11173892
M. Wt: 227.30 g/mol
InChI Key: GROCOQVFEWMGRW-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazine-1-carbonyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of both a morpholine ring and a piperazine ring, with an ethyl group attached to the piperazine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylpiperazine-1-carbonyl)morpholine typically involves the reaction of morpholine with 4-ethylpiperazine-1-carbonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Morpholine+4-Ethylpiperazine-1-carbonyl chloride4-(4-Ethylpiperazine-1-carbonyl)morpholine+HCl\text{Morpholine} + \text{4-Ethylpiperazine-1-carbonyl chloride} \rightarrow \text{4-(4-Ethylpiperazine-1-carbonyl)morpholine} + \text{HCl} Morpholine+4-Ethylpiperazine-1-carbonyl chloride→4-(4-Ethylpiperazine-1-carbonyl)morpholine+HCl

Industrial Production Methods

In an industrial setting, the production of 4-(4-ethylpiperazine-1-carbonyl)morpholine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines.

Mechanism of Action

The mechanism of action of 4-(4-ethylpiperazine-1-carbonyl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the piperazine ring.

    Piperazine: Lacks the morpholine ring but shares the piperazine structure.

    4-(4-Methylpiperazine-1-carbonyl)morpholine: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

4-(4-Ethylpiperazine-1-carbonyl)morpholine is unique due to the presence of both morpholine and piperazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H21N3O2/c1-2-12-3-5-13(6-4-12)11(15)14-7-9-16-10-8-14/h2-10H2,1H3

InChI Key

GROCOQVFEWMGRW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)N2CCOCC2

Origin of Product

United States

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